molecular formula C8H8N2O2 B12010521 N-(3-formamidophenyl)formamide CAS No. 25227-79-6

N-(3-formamidophenyl)formamide

Cat. No.: B12010521
CAS No.: 25227-79-6
M. Wt: 164.16 g/mol
InChI Key: UUVQMYVHPTWCIV-UHFFFAOYSA-N
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Description

N-(3-Formamidophenyl)formamide is an aromatic formamide derivative characterized by a phenyl ring substituted with two formamide groups at the 1- and 3-positions. For instance, related compounds like N-(4-formamidophenyl)formamide (CAS 6262-22-2) exhibit a melting point of 211°C , suggesting that substitution position significantly impacts physical properties. The synthesis of similar formamides often involves formic acid-mediated formylation of aromatic amines or condensation reactions, as seen in the preparation of (3-formamidophenyl)boronic acid via refluxing 3-aminophenylboronic acid in formic acid .

Properties

CAS No.

25227-79-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-(3-formamidophenyl)formamide

InChI

InChI=1S/C8H8N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-6H,(H,9,11)(H,10,12)

InChI Key

UUVQMYVHPTWCIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC=O)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-formamidophenyl)formamide can be synthesized through the formylation of aromatic amines. One common method involves the reaction of 3-aminobenzamide with formic acid under solvent-free conditions. This reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide groups .

Industrial Production Methods

In industrial settings, the synthesis of N-(3-formamidophenyl)formamide may involve the use of metal-organic frameworks (MOFs) as catalysts. For example, the reductive amination of ketones and aldehydes with carbon dioxide fixation can be achieved using a ruthenium-based MOF catalyst. This method offers high selectivity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-formamidophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields amines.

    Substitution: Results in various substituted phenyl derivatives.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Melting points vary drastically; para-substituted N-(4-formamidophenyl)formamide has a higher melting point (211°C) than meta-acetylated analogs (92–94°C), likely due to symmetry and packing efficiency .
  • Solubility : Polar substituents (e.g., hydroxyl, methoxy) enhance water solubility, while acetyl or halogen groups increase solubility in organic solvents like DCM or ethyl acetate .

Key Observations :

  • Formic Acid-Mediated Synthesis : Direct formylation of aromatic amines is a common route for primary formamides .
  • Biogenic Pathways : Some derivatives, like N-(2,4-dimethylphenyl)formamide, are isolated from microbial sources, highlighting natural diversity .

Key Observations :

  • Antibacterial Activity: Hydroxyphenyl ethenyl derivatives show potent inhibition of Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Toxicity Concerns : Industrial solvents like DMF are regulated due to hepatotoxicity, whereas simple formamides (e.g., N-(3-acetylphenyl)formamide) are safer intermediates .

Spectroscopic and Analytical Data

  • NMR : Meta-substituted formamides (e.g., N-(3-acetylphenyl)formamide) show distinct δ 8.26 (s, formamide NH) and δ 10.10 (d, aromatic H) in $^1$H NMR .
  • MS/MS : Fragmentation patterns in derivatives like N-(4-hydroxystyryl)formamide align with formamide loss (m/z –45) .

Biological Activity

N-(3-formamidophenyl)formamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-(3-formamidophenyl)formamide can be represented by the molecular formula C8H8N2OC_{8}H_{8}N_{2}O. It features a formamide functional group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems.

Antibacterial Activity

Recent studies have demonstrated that formamide derivatives exhibit significant antibacterial properties. For example, N-(3-formamidophenyl)formamide has shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antibacterial Activity of N-(3-formamidophenyl)formamide

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Salmonella typhi10

Antifungal Activity

In addition to antibacterial effects, N-(3-formamidophenyl)formamide has been evaluated for antifungal activity. It has shown promising results against common fungal pathogens, indicating its potential as an antifungal agent.

Table 2: Antifungal Activity of N-(3-formamidophenyl)formamide

Fungal StrainZone of Inhibition (mm)Reference
Candida albicans18
Aspergillus niger16

Anticancer Properties

The compound also exhibits anticancer properties, with studies indicating its ability to inhibit the proliferation of cancer cells. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity of N-(3-formamidophenyl)formamide

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

Case Studies

A notable case study involved the synthesis of metal complexes with N-(3-formamidophenyl)formamide as a ligand. These complexes demonstrated enhanced biological activity compared to the free ligand. The study utilized molecular docking techniques to elucidate the binding interactions between the ligand and target proteins involved in bacterial resistance mechanisms.

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